molecular formula C8H7ClN2O B3089615 2-Chloro-7,8-dihydroquinazolin-5(6H)-one CAS No. 1196156-64-5

2-Chloro-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B3089615
CAS RN: 1196156-64-5
M. Wt: 182.61 g/mol
InChI Key: SGHXJMYPBMVWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7,8-dihydroquinazolin-5(6H)-one, also known as CHIR-99021, is a small molecule inhibitor that has gained attention in recent years for its potential applications in scientific research. CHIR-99021 is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis. In

Mechanism of Action

2-Chloro-7,8-dihydroquinazolin-5(6H)-one exerts its effects by inhibiting GSK-3, an enzyme that phosphorylates and inactivates β-catenin, a key component of the Wnt signaling pathway. Inhibition of GSK-3 by 2-Chloro-7,8-dihydroquinazolin-5(6H)-one leads to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of Wnt target genes.
Biochemical and Physiological Effects:
In addition to its effects on stem cell differentiation, 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to have a variety of other biochemical and physiological effects. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to increase insulin secretion in pancreatic β-cells, improve glucose tolerance in diabetic mice, and reduce inflammation in models of inflammatory bowel disease. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has also been shown to enhance the proliferation and survival of neural progenitor cells and to promote axon regeneration in models of spinal cord injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one is its potency and selectivity for GSK-3 inhibition. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to be more potent than other GSK-3 inhibitors, such as lithium and SB216763. Additionally, 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has a relatively long half-life, which allows for sustained activation of the Wnt signaling pathway. However, one limitation of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one is its cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-Chloro-7,8-dihydroquinazolin-5(6H)-one. One area of interest is the use of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one in tissue engineering and regenerative medicine. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to enhance the differentiation of stem cells into various cell types, which could be useful for generating functional tissues for transplantation. Another area of interest is the use of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one in the treatment of various diseases, such as diabetes and inflammatory bowel disease. Finally, further research is needed to better understand the mechanisms underlying the effects of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one on stem cell differentiation and other cellular processes.

Scientific Research Applications

2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been used extensively in scientific research, particularly in the fields of stem cell biology and developmental biology. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one is a potent activator of the Wnt/β-catenin signaling pathway, which plays a critical role in stem cell self-renewal and differentiation. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to promote the differentiation of embryonic stem cells into a variety of cell types, including neurons, cardiomyocytes, and hepatocytes. Additionally, 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been used to generate induced pluripotent stem cells (iPSCs) from somatic cells, a process that involves reprogramming the cells to a pluripotent state.

properties

IUPAC Name

2-chloro-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHXJMYPBMVWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274959
Record name 2-Chloro-7,8-dihydro-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7,8-dihydroquinazolin-5(6H)-one

CAS RN

1196156-64-5
Record name 2-Chloro-7,8-dihydro-5(6H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7,8-dihydro-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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